molecular formula C11H5F4N3O B13908322 3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile

3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile

Cat. No.: B13908322
M. Wt: 271.17 g/mol
InChI Key: HTDSJXOTGTYLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile is a complex organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of the compound, making it a valuable entity in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3-fluorobenzonitrile with trifluoromethylpyrazole under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H5F4N3O

Molecular Weight

271.17 g/mol

IUPAC Name

3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile

InChI

InChI=1S/C11H5F4N3O/c12-7-3-6(5-16)1-2-8(7)18-10(19)4-9(17-18)11(13,14)15/h1-4,17H

InChI Key

HTDSJXOTGTYLOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)N2C(=O)C=C(N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.